molecular formula C8H8O4 B13451091 Trideuteriomethyl 2,5-dihydroxybenzoate

Trideuteriomethyl 2,5-dihydroxybenzoate

Cat. No.: B13451091
M. Wt: 171.16 g/mol
InChI Key: XGDPKUKRQHHZTH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trideuteriomethyl 2,5-dihydroxybenzoate is a deuterium-labeled compound, where three hydrogen atoms in the methyl group are replaced by deuterium This compound is a derivative of 2,5-dihydroxybenzoic acid, commonly known as gentisic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl 2,5-dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with trideuteriomethyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trideuteriomethyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trideuteriomethyl 2,5-dihydroxybenzoate is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mechanism of Action

The mechanism of action of trideuteriomethyl 2,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions due to the kinetic isotope effect. This property is exploited in studies to understand reaction mechanisms and metabolic pathways. The compound can also interact with enzymes and other proteins, providing insights into their function and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trideuteriomethyl 2,5-dihydroxybenzoate is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C8H8O4

Molecular Weight

171.16 g/mol

IUPAC Name

trideuteriomethyl 2,5-dihydroxybenzoate

InChI

InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3/i1D3

InChI Key

XGDPKUKRQHHZTH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)O)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.